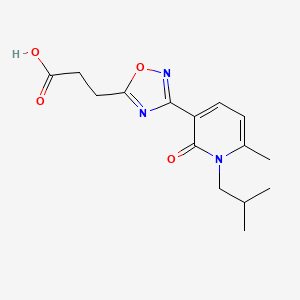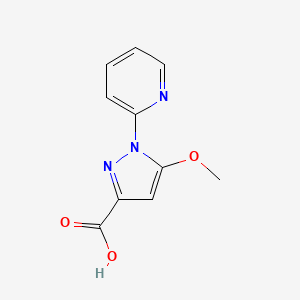
5-Methoxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 5-méthoxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylique est un composé hétérocyclique qui contient à la fois des cycles pyridine et pyrazole. Ce composé est intéressant en raison de ses applications potentielles dans divers domaines, notamment la chimie médicinale et la science des matériaux. La présence à la fois de cycles pyridine et pyrazole dans sa structure en fait une molécule polyvalente pour diverses réactions chimiques et applications.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide 5-méthoxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylique implique généralement la réaction de dérivés de pyridine avec des dérivés de pyrazole dans des conditions spécifiques. Une méthode courante implique la condensation du 2-pyridinecarboxaldéhyde avec l'acide 3-méthoxy-1H-pyrazole-4-carboxylique en présence d'un catalyseur et d'un solvant appropriés. La réaction est généralement effectuée à des températures élevées pour faciliter la formation du produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté du produit. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir de l'acide 5-méthoxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylique de haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 5-méthoxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylique peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe méthoxy peut être oxydé pour former un groupe hydroxyle.
Réduction : Le groupe acide carboxylique peut être réduit en alcool.
Substitution : Les atomes d'hydrogène sur le cycle pyrazole peuvent être substitués par divers groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Des agents oxydants courants tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) peuvent être utilisés.
Réduction : Des agents réducteurs comme l'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.
Substitution : Des réactions de substitution électrophile peuvent être effectuées en utilisant des réactifs tels que des halogènes (Cl2, Br2) ou des agents alkylants.
Principaux produits formés
Oxydation : Formation d'acide 5-hydroxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylique.
Réduction : Formation de 5-méthoxy-1-(pyridin-2-yl)-1H-pyrazole-3-méthanol.
Substitution : Formation de divers dérivés substitués selon les réactifs utilisés.
4. Applications de la recherche scientifique
L'acide 5-méthoxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylique a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de composés hétérocycliques plus complexes.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment les activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés électroniques et optiques spécifiques.
5. Mécanisme d'action
Le mécanisme d'action de l'acide 5-méthoxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylique implique son interaction avec des cibles moléculaires spécifiques. Les cycles pyridine et pyrazole peuvent interagir avec diverses enzymes et récepteurs, modulant leur activité. Par exemple, le composé peut inhiber certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité catalytique. De plus, la capacité du composé à former des liaisons hydrogène et des interactions π-π peut améliorer son affinité de liaison aux protéines cibles.
Applications De Recherche Scientifique
5-Methoxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 5-Methoxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The pyridine and pyrazole rings can interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions can enhance its binding affinity to target proteins.
Comparaison Avec Des Composés Similaires
Composés similaires
5-Méthoxy-1-(pyridin-2-yl)-1H-indole : Structure similaire mais contient un cycle indole au lieu d'un cycle pyrazole.
2-Phénylpyridine : Contient un cycle pyridine mais ne possède pas la partie pyrazole.
1-Phényl-1H-pyrazole : Contient un cycle pyrazole mais ne possède pas la partie pyridine.
Unicité
L'acide 5-méthoxy-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylique est unique en raison de la présence à la fois de cycles pyridine et pyrazole, qui confèrent des propriétés chimiques et biologiques distinctes. Cette structure à double cycle permet des modifications chimiques polyvalentes et des interactions avec diverses cibles biologiques, ce qui en fait un composé précieux pour la recherche et le développement.
Propriétés
Formule moléculaire |
C10H9N3O3 |
|---|---|
Poids moléculaire |
219.20 g/mol |
Nom IUPAC |
5-methoxy-1-pyridin-2-ylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H9N3O3/c1-16-9-6-7(10(14)15)12-13(9)8-4-2-3-5-11-8/h2-6H,1H3,(H,14,15) |
Clé InChI |
FGMAXTWAQJPXDZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=NN1C2=CC=CC=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


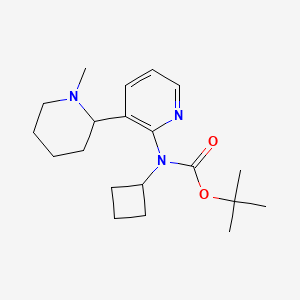

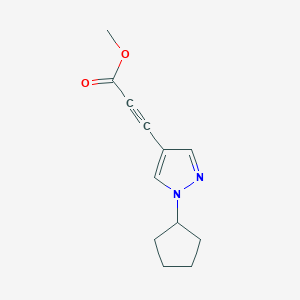
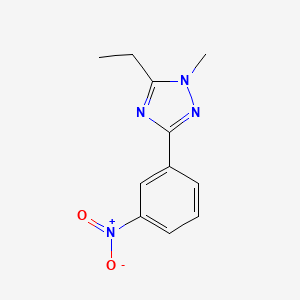








![6-(4-Hydroxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11800687.png)
